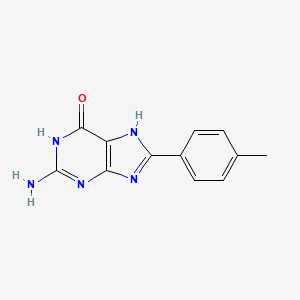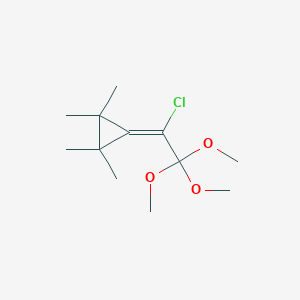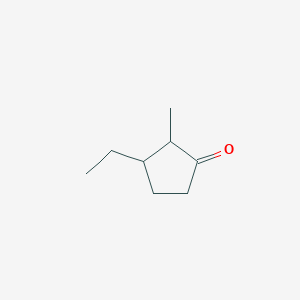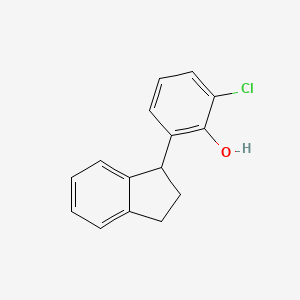
Methyl 2-methyl-2-(tributylstannyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-2-(tributylstannyl)propanoate is an organotin compound that belongs to the class of esters It is characterized by the presence of a tin atom bonded to three butyl groups and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(tributylstannyl)propanoate can be synthesized through a Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction scheme is as follows:
[ \text{R-SnBu}_3 + \text{R’-X} \rightarrow \text{R-R’} + \text{Bu}_3\text{SnX} ]
In this case, the organotin compound is this compound, and the organic halide can be a variety of halogenated compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Methyl 2-methyl-2-(tributylstannyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and tin hydrides.
Substitution: Various organotin compounds depending on the nucleophile used.
科学研究应用
Methyl 2-methyl-2-(tributylstannyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of methyl 2-methyl-2-(tributylstannyl)propanoate involves the formation of a palladium complex during the Stille coupling reaction. The palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the coordination of the palladium catalyst with the reactants and the subsequent oxidative addition and reductive elimination steps.
相似化合物的比较
Methyl 2-methyl-2-(tributylstannyl)propanoate can be compared with other organotin compounds such as:
Methyl 2-methyl-2-(trimethylstannyl)propanoate: Similar structure but with trimethyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triphenylstannyl)propanoate: Contains triphenyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triethylstannyl)propanoate: Contains triethyl groups instead of tributyl groups.
The uniqueness of this compound lies in its specific reactivity and the stability of the tributyl groups, which make it suitable for a wide range of applications in organic synthesis and industrial processes.
属性
| 85267-27-2 | |
分子式 |
C17H36O2Sn |
分子量 |
391.2 g/mol |
IUPAC 名称 |
methyl 2-methyl-2-tributylstannylpropanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
InChI 键 |
YHIKYRJCDFDFGT-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/no-structure.png)

![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)


![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
